5-([(4-Fluorophenyl)amino]methyl)-2-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one
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Overview
Description
5-[(4-Fluoroanilino)methyl]-2-isopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound is characterized by the presence of a fluorinated aniline group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluoroanilino)methyl]-2-isopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Fluoroaniline Group: The fluorinated aniline group can be introduced through nucleophilic substitution reactions, where a fluorinated aniline reacts with a suitable electrophile.
Isopropyl Group Addition: The isopropyl group can be added through alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the triazole ring or the aniline group is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can reduce the nitro group (if present) to an amine group.
Substitution: The fluorine atom in the aniline group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Scientific Research Applications
5-[(4-Fluoroanilino)methyl]-2-isopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(4-Fluoroanilino)methyl]-2-isopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The fluorinated aniline group can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A precursor in the synthesis of the compound, known for its use in medicinal chemistry.
1,2,4-Triazole: The parent compound of the triazole ring, widely studied for its biological activities.
Isopropyl Triazoles: Compounds with similar structural features, used in various chemical and biological applications.
Uniqueness
5-[(4-Fluoroanilino)methyl]-2-isopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to the combination of the fluorinated aniline group and the triazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in chemical synthesis and its potential therapeutic applications.
Properties
Molecular Formula |
C12H15FN4O |
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Molecular Weight |
250.27 g/mol |
IUPAC Name |
5-[(4-fluoroanilino)methyl]-2-propan-2-yl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C12H15FN4O/c1-8(2)17-12(18)15-11(16-17)7-14-10-5-3-9(13)4-6-10/h3-6,8,14H,7H2,1-2H3,(H,15,16,18) |
InChI Key |
SANALMXGIGUJRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)NC(=N1)CNC2=CC=C(C=C2)F |
Origin of Product |
United States |
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